N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyano group, a methoxyphenyl group, and a triazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methoxyphenylmethyl cyanide intermediate, which is then reacted with 2-(1H-1,2,3-triazol-1-yl)benzoyl chloride under suitable conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, acetone), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and triazole ring are known to interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and triazole-containing molecules, such as:
- N-(2-methoxyphenyl)-2-(1H-1,2,3-triazol-1-yl)acetamide
- N-(2-cyanophenyl)-2-(1H-1,2,3-triazol-1-yl)benzamide
- N-(2-methoxyphenyl)-2-(1H-1,2,3-triazol-1-yl)benzamide
Uniqueness
What sets N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-17-9-5-3-6-13(17)15(12-19)21-18(24)14-7-2-4-8-16(14)23-11-10-20-22-23/h2-11,15H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLTWAMIBLHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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